2-(Ethylamino)butan-1-ol
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Overview
Description
2-(Ethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral compound, meaning it has a non-superimposable mirror image. This compound is known for its various chemical and biological properties, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylamino)butan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,2-dihaloethane with chirally pure (S)-2-amino-1-butanol. This reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Ethylamino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethylamino)butan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: Similar in structure but with a shorter carbon chain.
1-(Ethylamino)-2-butanol: An isomer with the amino group on a different carbon atom.
Butan-1-ol: Lacks the ethylamino group, making it less reactive in certain chemical reactions
Uniqueness
2-(Ethylamino)butan-1-ol is unique due to its chiral nature and the presence of both hydroxyl and ethylamino functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .
Properties
IUPAC Name |
2-(ethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTAVLCPOPFWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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